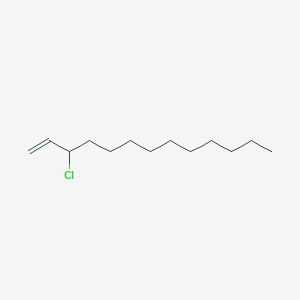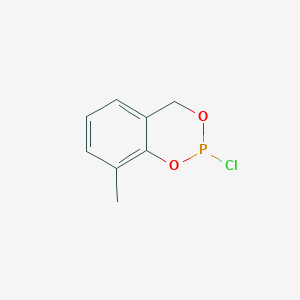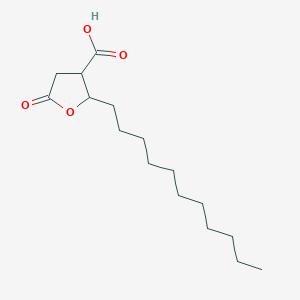silane CAS No. 153910-80-6](/img/structure/B12552702.png)
[(5-Bromo-2-methylpentan-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-methylpentan-2-yl)oxysilane is an organosilicon compound that features a brominated alkyl group attached to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylpentan-2-yl)oxysilane typically involves the reaction of 5-bromo-2-methylpentan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2-methylpentan-2-ol+Trimethylsilyl chloride→(5-Bromo-2-methylpentan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for (5-Bromo-2-methylpentan-2-yl)oxysilane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-methylpentan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
(5-Bromo-2-methylpentan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-methylpentan-2-yl)oxysilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilane moiety provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets and pathways depending on the specific application.
Comparación Con Compuestos Similares
(5-Bromo-2-methylpentan-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromo-2-methylpentan-2-yl)oxysilane: Similar structure but with ethyl groups instead of methyl groups.
(5-Bromo-2-methylpentan-2-yl)oxyphenylsilane: Contains a phenyl group in place of one of the methyl groups.
(5-Bromo-2-methylpentan-2-yl)oxydiphenylsilane: Contains two phenyl groups and one methyl group.
The uniqueness of (5-Bromo-2-methylpentan-2-yl)oxysilane lies in its specific combination of a brominated alkyl group and a trimethylsilane moiety, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
153910-80-6 |
|---|---|
Fórmula molecular |
C9H21BrOSi |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(5-bromo-2-methylpentan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H21BrOSi/c1-9(2,7-6-8-10)11-12(3,4)5/h6-8H2,1-5H3 |
Clave InChI |
HJPWPVAIOLMGHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCBr)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
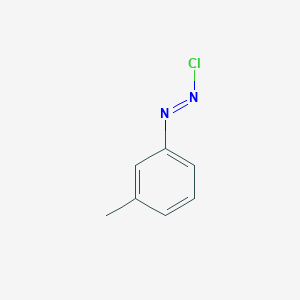
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
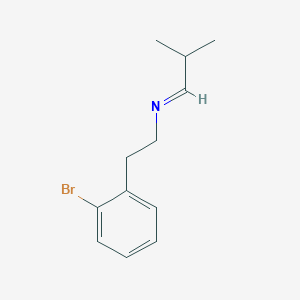

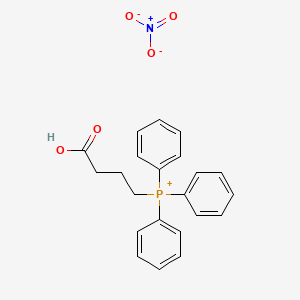
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
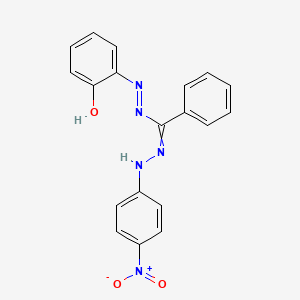

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
